N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a pyrazine ring, a pyrazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide are mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, the mycobacterial cytochrome P450 enzymes, by binding to the active sites of these enzymes . This binding inhibits the binding of cholesterol at the receptor site , thereby disrupting the normal functioning of the enzymes.
Biochemical Pathways
The affected pathways primarily involve the metabolism of Mycobacterium tuberculosis. The inhibition of cytochrome P450 enzymes disrupts the normal metabolic processes of the bacteria, leading to its eventual death .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal metabolic processes in Mycobacterium tuberculosis. This disruption leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrazine ring. The final step involves the coupling of the pyrazole-pyrazine intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyrazine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of a pyrazine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific rings and substituents.
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its combination of pyrazine and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZAPTXZCUSYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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